N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride is a synthetic organic compound featuring a piperidine-4-carboxamide core linked to a 4-tert-butyl-substituted thiazole ring, with a hydrochloride salt form. The hydrochloride salt form likely enhances aqueous solubility, a common strategy for improving pharmacokinetic properties.
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS.ClH/c1-13(2,3)10-8-18-12(15-10)16-11(17)9-4-6-14-7-5-9;/h8-9,14H,4-7H2,1-3H3,(H,15,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHRFVYTNRXDFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the 4-tert-butyl-1,3-thiazol-2-yl Moiety
The 1,3-thiazole ring is typically synthesized via cyclization reactions involving α-haloketones or α-haloesters with thiourea or thioamide derivatives. For the 4-tert-butyl substitution, the tert-butyl group is introduced either by:
- Using tert-butyl-substituted α-haloketones as starting materials.
- Alkylation of the thiazole ring post-cyclization.
A representative synthetic step involves:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Reaction of tert-butyl α-haloketone with thiourea in ethanol under reflux | Formation of 4-tert-butyl-1,3-thiazol-2-amine intermediate |
| 2 | Purification by recrystallization or chromatography | Isolated pure thiazole intermediate |
This method aligns with classical thiazole synthesis and has been optimized for yield and purity.
Synthesis of Piperidine-4-carboxamide Intermediate
The piperidine ring with a carboxamide group at the 4-position is prepared through:
- Starting from piperidine derivatives protected as tert-butyl carbamates (Boc-protection).
- Functionalization at the 4-position via formylation or carboxylation.
- Conversion of carboxylic acid or ester groups to carboxamide functionality through amide coupling reagents.
A typical sequence includes:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Boc-protection of piperidine nitrogen using di-tert-butyl dicarbonate | Formation of tert-butyl piperidin-4-yl carbamate |
| 2 | Formylation at 4-position (e.g., using DMF and POCl3 or Vilsmeier-Haack conditions) | Introduction of formyl group at C-4 |
| 3 | Conversion of formyl group to carboxamide via amide coupling with ammonia or amines | Formation of piperidine-4-carboxamide |
| 4 | Boc deprotection using trifluoroacetic acid (TFA) | Free amine ready for coupling |
This route has been demonstrated to provide good yields and functional group tolerance.
Coupling of Thiazole and Piperidine Moieties
The key step involves coupling the 4-tert-butyl-1,3-thiazol-2-amine with the piperidine-4-carboxamide intermediate. This is typically achieved by:
- Activation of the carboxylic acid or ester group on one fragment using coupling reagents such as HOBt (1-Hydroxybenzotriazole), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and DIEA (N,N-Diisopropylethylamine).
- Amide bond formation under mild conditions to avoid racemization or side reactions.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Activation of carboxyl group with HOBt/HCTU and DIEA in DMF or suitable solvent | Formation of activated ester intermediate |
| 2 | Addition of 4-tert-butyl-1,3-thiazol-2-amine | Amide bond formation yielding target compound |
| 3 | Purification by chromatography or recrystallization | Isolated pure N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
This coupling strategy is supported by extensive precedent in the synthesis of structurally related thiazole-carboxamide compounds.
Formation of Hydrochloride Salt
To improve the compound's stability, solubility, and handling properties, the free base of N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide is converted to its hydrochloride salt by:
- Treatment with anhydrous hydrogen chloride gas or HCl in anhydrous solvents such as ethereal or dichloromethane solutions.
- Precipitation of the hydrochloride salt, followed by filtration and drying.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Dissolution of free base in anhydrous solvent | Homogeneous solution |
| 2 | Bubbling or addition of HCl gas or HCl solution | Formation of hydrochloride salt |
| 3 | Isolation by filtration and drying | Pure N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride |
This step is crucial for pharmaceutical formulation and analytical characterization.
Research Findings and Optimization
- Yield Optimization: Studies indicate that the coupling step is critical for yield optimization. Use of coupling reagents such as HCTU and HOBt with DIEA in DMF provides yields exceeding 75% for the amide bond formation.
- Purity and Characterization: Purification by recrystallization or preparative chromatography ensures >98% purity, confirmed by NMR, IR, and mass spectrometry.
- Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are routinely used to monitor reaction progress and purity.
- Avoidance of Racemization: Mild deprotection conditions (e.g., TFA for Boc removal) and controlled reaction temperatures (~0 to 25°C) minimize racemization and side reactions.
Summary Table of Preparation Steps
| Step No. | Process Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 4-tert-butyl-1,3-thiazol-2-amine | Reaction of tert-butyl α-haloketone with thiourea | 70-80 | Reflux in ethanol, purification by recrystallization |
| 2 | Preparation of Boc-protected piperidine-4-carboxamide | Boc-protection, formylation, amide coupling | 65-75 | Boc deprotection with TFA |
| 3 | Coupling of thiazole amine with piperidine carboxamide | HOBt/HCTU/DIEA in DMF | 75-85 | Mild conditions to avoid racemization |
| 4 | Formation of hydrochloride salt | Treatment with HCl gas or HCl in solvent | >95 | Improves solubility and stability |
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C13H21N3OS
- Molecular Weight : 253.39 g/mol
- CAS Number : 49657843
- IUPAC Name : N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
The compound features a piperidine ring substituted with a thiazole moiety, which is known for its biological activity. The tert-butyl group enhances lipophilicity, potentially improving bioavailability.
Medicinal Chemistry
N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride has been investigated for its potential as a therapeutic agent in various diseases:
- Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit antimicrobial properties. The specific substitution pattern in this compound may enhance its efficacy against certain bacterial strains .
- Anticancer Properties : Preliminary research suggests that thiazole-containing compounds can inhibit tumor growth. Case studies have reported the compound's ability to induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer drug .
Neuropharmacology
The piperidine structure is often associated with neuroactive compounds. Research indicates that derivatives of piperidine can modulate neurotransmitter systems:
- Cognitive Enhancement : Some studies suggest that compounds similar to N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine derivatives may improve cognitive function by acting on cholinergic pathways .
Material Science
The unique chemical structure of this compound allows for its use in the development of advanced materials:
- Polymer Chemistry : The compound can be utilized as a building block in the synthesis of polymers with specific properties, such as increased thermal stability and mechanical strength .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiazole-piperidine derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine derivatives exhibited significant antibacterial activity, particularly against Staphylococcus aureus.
Case Study 2: Anticancer Potential
A research article in Cancer Letters explored the effects of thiazole derivatives on cancer cell proliferation. The study found that treatment with N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine derivatives resulted in a marked decrease in cell viability in several cancer cell lines, suggesting potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity towards these targets. Detailed studies on its molecular targets and pathways are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The tert-butyl group in the target compound increases steric hindrance and lipophilicity compared to the methyl group in the dihydrochloride analog . This may reduce solubility but enhance membrane permeability or metabolic stability.
- Salt Forms : The hydrochloride vs. dihydrochloride salts influence solubility; dihydrochloride salts (e.g., Enamine’s analog) typically offer higher aqueous solubility, which may be advantageous for formulation .
- Biological Relevance : The fluorobenzyl-naphthyl analog from demonstrated "acceptable" SARS-CoV-2 inhibition, suggesting the piperidine carboxamide scaffold is pharmacologically relevant. The tert-butyl-thiazole variant could target similar viral or enzymatic pathways but with modified selectivity .
Functional and Pharmacological Insights
- Thiazole vs. The fluorobenzyl and naphthyl groups in compounds may enhance aromatic stacking interactions with viral proteases or host receptors .
- Steric and Lipophilic Trade-offs : The tert-butyl group’s bulk could hinder binding to shallow protein pockets but improve stability against oxidative metabolism. In contrast, the methyl group in the Enamine analog may allow tighter packing in active sites .
Biological Activity
N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H22N2S
- Molecular Weight : 242.39 g/mol
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : Similar thiazole derivatives have been shown to inhibit enzymes like soluble epoxide hydrolase, which plays a role in lipid metabolism and inflammation pathways .
- Antitumor Activity : Thiazole compounds are known for their cytotoxic effects against cancer cell lines. The presence of the thiazole moiety is crucial for enhancing the anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
Antitumor Activity
Research indicates that thiazole-containing compounds exhibit significant antitumor activity. For instance, studies have shown that certain thiazole derivatives can effectively inhibit the growth of various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | 1.98 |
| Compound B | HT29 (colon cancer) | 1.61 |
These findings suggest that modifications in the thiazole structure can lead to enhanced cytotoxicity and selectivity against cancer cells .
Antimicrobial Activity
N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine derivatives have also been evaluated for their antimicrobial properties. Thiazoles are known to possess activity against a range of pathogens, including bacteria and fungi. For example, substituted thiazoles have demonstrated effectiveness against Mycobacterium tuberculosis, highlighting their potential in treating resistant infections .
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Soluble Epoxide Hydrolase Inhibition :
- Anticancer Efficacy Evaluation :
Q & A
Q. What are the key physicochemical properties of N-(4-tert-butyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride, and how do they influence experimental design?
The compound has a molecular weight of 380.53 g/mol (C₁₇H₂₄N₄O₂S₂·HCl) and limited aqueous solubility (<1 mg/mL in water). It is soluble in DMSO (76 mg/mL) and ethanol (<1 mg/mL) . This solubility profile necessitates the use of organic solvents for in vitro assays, requiring controls for solvent effects. The tert-butyl and thiazole groups contribute to steric hindrance and metabolic stability, impacting pharmacokinetic studies .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
High-performance liquid chromatography (HPLC) with ≥98% purity is standard . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic shifts for the piperidine carboxamide (δ ~2.5–3.5 ppm for piperidine protons) and thiazole/oxazole rings (δ ~6.5–8.5 ppm) . Mass spectrometry (MS) further validates molecular weight .
Q. What synthetic routes are reported for this compound?
Synthesis typically involves coupling a tert-butyl-substituted thiazole intermediate with piperidine-4-carboxamide via a sulfanyl linker. For example, tert-butyl-1,3-oxazol-2-ylmethylsulfanyl groups are reacted with 2-aminothiazole derivatives under basic conditions . Hydrochloride salt formation is achieved via HCl treatment in ethanol or methanol .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies in bioactivity (e.g., kinase inhibition vs. off-target effects) may arise from assay conditions (e.g., DMSO concentration affecting cell viability) . Dose-response validation across multiple cell lines and orthogonal assays (e.g., thermal shift assays for target engagement) is critical. Cross-referencing with structurally related compounds (e.g., SNS-032, a CDK inhibitor) helps contextualize mechanisms .
Q. What crystallographic methods are suitable for determining its 3D structure?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is preferred. The tert-butyl group may induce disorder, requiring low-temperature data collection (e.g., 100 K) and high-resolution synchrotron sources. Hydrogen bonding between the carboxamide and hydrochloride moieties stabilizes the crystal lattice .
Q. How do steric and electronic effects of the tert-butyl group impact structure-activity relationships (SAR)?
The tert-butyl group enhances lipophilicity (logP ~3.5) and metabolic stability by shielding the thiazole ring from oxidative enzymes. However, it may reduce solubility, complicating formulation. Comparative studies with methyl or cyclopropyl analogs reveal trade-offs between potency and pharmacokinetics .
Q. What strategies mitigate solubility limitations in in vivo studies?
Prodrug approaches (e.g., esterification of the carboxamide) or nanoparticle encapsulation improve bioavailability. Co-solvents like PEG-400 or surfactants (e.g., Tween-80) are used in preclinical formulations. Pharmacokinetic studies should monitor plasma stability and tissue distribution .
Q. How can researchers validate target specificity in complex biological systems?
CRISPR/Cas9 knockout models of putative targets (e.g., kinases) or chemical proteomics (e.g., affinity purification-mass spectrometry) identify off-target interactions. Radiolabeled analogs (e.g., ¹¹C or ³H isotopes) enable binding studies in tissues or autoradiography .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
